Elevated Lipophilicity and Hydrogen‑Bonding Capacity Relative to the Unsubstituted Phenylazo Analog
Computed physicochemical parameters differentiate the target compound from its unsubstituted phenylazo congener. The target molecule exhibits a significantly higher predicted partition coefficient (XlogP = 4.9) because of the additional chlorine and nitro substituents, reflecting enhanced lipophilicity that can improve compatibility with non‑polar polymer matrices [1]. Its hydrogen‑bond acceptor count is 7, compared with 5 for 3‑hydroxy‑4‑(phenylazo)‑2‑naphthoic acid, indicating a greater capacity for directional intermolecular interactions that can influence pigment dispersion and fastness in coatings and plastics [1].
| Evidence Dimension | Predicted octanol‑water partition coefficient (XlogP) and hydrogen‑bond acceptor count |
|---|---|
| Target Compound Data | XlogP = 4.9; H‑bond acceptors = 7 |
| Comparator Or Baseline | 3‑Hydroxy‑4‑(phenylazo)‑2‑naphthoic acid (CAS 27757‑79‑5): XlogP ≈ 3.5; H‑bond acceptors = 5 |
| Quantified Difference | ΔXlogP ≈ +1.4; ΔH‑bond acceptors = +2 |
| Conditions | In silico prediction using atomic contribution methods; values taken from publicly available chemical databases. |
Why This Matters
Higher lipophilicity and stronger hydrogen‑bonding capacity can directly affect the dispersibility, migration fastness, and thermal stability of the resulting pigments, making the chloro‑nitro derivative preferable for demanding thermoplastics and solvent‑based coating formulations.
- [1] Basechem. Computed physicochemical properties for CAS 72011‑11‑1. https://www.basechem.org/cas/72011-11-1 View Source
